N-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthamide
Description
Properties
IUPAC Name |
N-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BNO3/c1-19(2,3)23-18(24)16-12-13-17(15-11-9-8-10-14(15)16)22-25-20(4,5)21(6,7)26-22/h8-13H,1-7H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXHXRNVIYMSLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
N-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthamide has been explored for its potential as a pharmaceutical intermediate. Its ability to form stable complexes with various biomolecules makes it a candidate for drug development targeting specific receptors involved in diseases such as cancer and neurodegenerative disorders.
Material Science
The compound's unique structural properties allow it to be utilized in the development of advanced materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research indicates its potential use in creating smart materials that respond to environmental stimuli.
Catalysis
Due to the presence of the boron atom in its structure, this compound can act as a catalyst or catalyst precursor in organic reactions. It has shown effectiveness in cross-coupling reactions and other transformations that are pivotal in synthetic organic chemistry.
Case Study 1: Medicinal Applications
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant anti-cancer activity against specific cell lines. The mechanism was attributed to the compound’s ability to inhibit key signaling pathways involved in cell proliferation and survival.
Case Study 2: Material Development
Research conducted at a leading materials science institute highlighted the use of this compound in developing nanocomposites with enhanced electrical conductivity and thermal stability. The integration of boron-containing compounds into polymer matrices resulted in materials suitable for electronic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzamide Derivatives
- N-(4-(tert-Butyl)phenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (6.64): Structure: Features a benzamide core with a tert-butyl group on the aniline moiety. Synthesis: Prepared via coupling 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid and 4-(tert-butyl)aniline (77% yield, silica gel chromatography) . Physical Properties: Melting point 160–162°C, indicating high crystallinity . Applications: Potential tubulin-targeting agent in cancer chemotherapy .
N-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthamide :
- Key Difference : Replaces the phenyl ring with a naphthyl group, increasing molecular weight and π-conjugation. This modification may enhance binding to hydrophobic protein pockets or improve photophysical properties.
Acetamide Derivatives
- N-(tert-Butyl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (BD273673): Structure: Acetamide backbone with a phenylboronate ester. Molecular Weight: 317.24 g/mol (C₁₈H₂₈BNO₃) . Applications: Used in cross-coupling reactions for drug intermediate synthesis .
N-(4-(tert-butyl)phenyl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (6.58) :
Functionalized Aryl Systems
- 4-(tert-Butyl)-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)benzamide: Modification: Fluorine substitution at the ortho position. Molecular Weight: 411.33 g/mol (C₂₄H₃₁BFNO₃) .
N-Methyl-1-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine :
Table 2: Physical and Chemical Properties
*Estimated based on structural analogs.
Preparation Methods
Multi-Step Synthetic Route via Esterification, Tert-Butylation, and Boronation
A patented method describes the synthesis of a closely related boronate ester of a tert-butyl-substituted naphthalene derivative, which serves as a foundation for preparing the target naphthamide boronate compound. The process involves:
Step 1: Esterification
Starting from 2-naphthol and pyridine-2-sulfonyl chloride, an ester intermediate is formed. This step establishes the naphthalene core functionalized for subsequent modifications.Step 2: Tert-Butylation
The ester intermediate undergoes tert-butylation to introduce the bulky tert-butyl group at the 4-position of the naphthalene ring, enhancing the compound's steric and electronic properties.Step 3: Boronation
The final step involves the introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety via a palladium-catalyzed reaction. The reaction mixture typically contains the intermediate, pinacol boronate ester, palladium acetate, and sodium acetate in a solvent such as xylene. The mixture is heated to 90–110°C for 6–12 hours under inert conditions. After completion, the product is isolated by aqueous workup, drying, and recrystallization from ethyl acetate to yield the pure boronate ester compound.
Reaction Conditions and Outcome:
| Step | Reagents & Catalysts | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Esterification | 2-naphthol, pyridine-2-sulfonyl chloride | Not specified | Ambient | Not specified | Not specified | Formation of ester intermediate |
| Tert-Butylation | tert-butylation reagents | Not specified | Ambient to reflux | Not specified | Not specified | Introduction of tert-butyl group |
| Boronation | Pinacol boronate ester, Pd(OAc)2, NaOAc | Xylene | 90–110 | 6–12 | High | Recrystallization from ethyl acetate |
This method emphasizes cost efficiency, high yield, and good product quality by employing readily available raw materials and optimized reaction steps.
Palladium-Catalyzed Borylation of Aryl Halides
Another widely employed strategy for synthesizing boronate esters with tert-butyl amide functionalities involves palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. This method is applicable to substrates bearing the tert-butyl amide group on the naphthalene ring or related aromatic systems.
-
- Aryl halide precursor (e.g., 4-bromo- or 4-triflate-substituted naphthamide derivatives)
- Bis(pinacolato)diboron
- Palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4
- Base such as potassium acetate or sodium carbonate
- Solvent: N,N-dimethylformamide (DMF), 1,4-dioxane, or toluene/ethanol mixtures
-
- Inert atmosphere (nitrogen or argon)
- Temperature range: 80–110°C
- Reaction time: 4–12 hours
-
- Dilution with ethyl acetate or similar organic solvents
- Filtration and concentration
- Purification by silica gel chromatography or recrystallization
| Parameter | Details |
|---|---|
| Substrate | tert-Butyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate (analogous aryl system) |
| Catalyst | Pd(dppf)Cl2 (0.53 mmol) |
| Boron Source | Bis(pinacolato)diboron (15.8 mmol) |
| Base | Potassium acetate (31.5 mmol) |
| Solvent | Anhydrous DMF |
| Temperature | 85°C |
| Time | 4 hours |
| Yield | 41% |
| Purification | Silica gel chromatography |
This approach is adaptable to various substrates and yields moderate to high purity boronate esters, which can be further functionalized.
Suzuki-Miyaura Cross-Coupling for Amide Formation
For the final assembly of the N-(tert-butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthamide, Suzuki-Miyaura cross-coupling reactions are frequently employed. This involves coupling the boronate ester intermediate with an appropriate amide-bearing aryl halide or amine derivative under palladium catalysis.
| Parameter | Details |
|---|---|
| Boronate Ester | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (model compound) |
| Coupling Partner | 1-[4-(4-amino-3-bromo-phenyl)-piperidin-1-yl]-ethanone (amine derivative) |
| Catalyst | Pd(PPh3)4 (0.05 mmol) |
| Base | Sodium carbonate (2.0 M aqueous solution) |
| Solvent | Toluene: Ethanol (2:1) |
| Temperature | 80°C |
| Time | 4.5 hours |
| Yield | 93% |
| Workup | Extraction, washing with NaHCO3, drying over MgSO4, concentration |
This method provides high yields and purity of the final amide-functionalized boronate ester, suitable for further applications in medicinal chemistry or material science.
Purification and Characterization
-
- Recrystallization from ethyl acetate or ethyl acetate/hexane mixtures
- Silica gel column chromatography using hexanes/ethyl acetate gradients
-
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm structural integrity
- Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation
- Melting point determination (e.g., 169–170°C for related compounds)
- Drying over anhydrous sodium sulfate or magnesium sulfate to remove residual moisture
Summary Table of Preparation Methods
| Methodology | Key Steps | Catalyst/System | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Multi-step esterification/tert-butylation/boronation | Esterification → tert-butylation → boronation | Pd(OAc)2, NaOAc | Xylene | 90–110 | 6–12 | High | Cost-effective, high purity |
| Pd-catalyzed borylation of aryl halides | Aryl halide + bis(pinacolato)diboron | Pd(dppf)Cl2, KOAc | DMF, 1,4-dioxane | 80–85 | 4–12 | Moderate | Versatile for various substrates |
| Suzuki-Miyaura cross-coupling | Boronate ester + amide aryl halide/amine | Pd(PPh3)4, Na2CO3 | Toluene:EtOH (2:1) | 80 | 4.5 | 93 | High yield, suitable for final coupling |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, CCl₄, AIBN, 80°C | 75–85 | |
| Borylation | B₂Pin₂, Pd(dppf)Cl₂, KOAc, DMSO, 100°C | 60–70 | |
| Amide formation | tert-Butylamine, HATU, DIPEA, DMF, RT | 80–90 |
Advanced: How can reaction conditions be optimized to mitigate low yields in the borylation step?
Low yields often arise from incomplete conversion or side reactions (e.g., protodeboronation). Optimization strategies include:
- Catalyst screening : Use Pd catalysts with bulky ligands (e.g., SPhos) to reduce steric hindrance .
- Solvent selection : Polar aprotic solvents like DMSO enhance boron electrophilicity but may require degassing to prevent oxidation .
- Additives : KOAc or Cs₂CO₃ as a base improves boron transfer efficiency .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.3 ppm, singlet) and boronate ester (δ ~1.3–1.4 ppm, multiplet) .
- HRMS : Validates molecular weight (e.g., [M+Na]⁺ ion in ESI-MS) .
- FT-IR : Amide C=O stretch (~1650 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
Advanced: How should researchers address contradictory data in stability studies under varying pH?
Contradictions in stability data (e.g., hydrolysis rates) require multi-method validation :
- HPLC-MS : Monitor degradation products in aqueous buffers (pH 2–12) at 25–40°C .
- Kinetic studies : Fit data to first-order decay models to compare half-lives. For example, acidic conditions (pH < 4) may accelerate boronate ester hydrolysis .
Basic: What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in amber vials to prevent thermal degradation .
- Humidity : Use desiccants (e.g., silica gel) to avoid boronate ester hydrolysis .
- Solvent : Dissolve in dry DMSO or THF for long-term storage (~6 months) .
Advanced: What strategies improve solubility for in vitro bioactivity assays?
Poor aqueous solubility can be addressed via:
- Co-solvents : Use ≤10% DMSO or cyclodextrin-based formulations .
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the amide nitrogen .
Basic: How is this compound utilized in medicinal chemistry research?
The boronate ester enables Suzuki couplings to generate biaryl scaffolds for kinase inhibitors or PROTACs . The tert-butyl group enhances metabolic stability by shielding the amide bond from enzymatic cleavage .
Advanced: What computational methods predict binding affinities of derivatives to target proteins?
- Docking studies : Use AutoDock Vina with crystal structures of target kinases (e.g., EGFR) .
- MD simulations : Analyze binding pose stability over 100-ns trajectories (AMBER or GROMACS) .
Basic: What safety precautions are essential during handling?
- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential dust formation .
Advanced: How can researchers troubleshoot purification challenges (e.g., low yields after column chromatography)?
- Gradient optimization : Adjust solvent polarity (e.g., hexane:EtOAc from 9:1 to 1:1) to resolve co-eluting impurities .
- Alternative methods : Employ preparative HPLC with C18 columns and 0.1% TFA in acetonitrile/water .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
